Allyl 3-aminopiperidine-1-carboxylate
Overview
Description
Allyl 3-aminopiperidine-1-carboxylate: is a synthetic compound belonging to the class of piperidine carboxylates. It has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol
Scientific Research Applications
Allyl 3-aminopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Biochemical Pathways
Allyl carboxylates can participate in transition-metal ™-catalyzed two-electron redox reactions, which often proceed through TM-π-allyl intermediates that react with nucleophiles or electrophiles, generating a wide array of allylated organic compounds . The olefin moiety of allyl carboxylates can also engage in one-electron redox reactions with radical species to form alkyl radical intermediates that partake in cross-coupling reactions, furnishing valuable 1,2-difunctionalized products .
Future Directions
Piperidine derivatives have been the focus of recent scientific advances in the discovery and biological evaluation of potential drugs . The allyl–allyl cross-coupling strategy has seen major developments over the past decade, and the application of this new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-aminopiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-aminopiperidine with allyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-aminopiperidine in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add allyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Allyl 3-aminopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Comparison with Similar Compounds
3-aminopiperidine: A precursor to Allyl 3-aminopiperidine-1-carboxylate, used in similar applications.
4-aminopiperidine: Another piperidine derivative with distinct properties and applications.
3-amino-1-Boc-piperidine: A protected form of 3-aminopiperidine used in asymmetric synthesis and other chemical transformations
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the allyl group allows for additional chemical modifications and applications, making it a versatile compound in various research and industrial contexts .
Properties
IUPAC Name |
prop-2-enyl 3-aminopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-5-3-4-8(10)7-11/h2,8H,1,3-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKZAYMCRFZUNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647336 | |
Record name | Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-44-6 | |
Record name | Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | prop-2-enyl 3-aminopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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